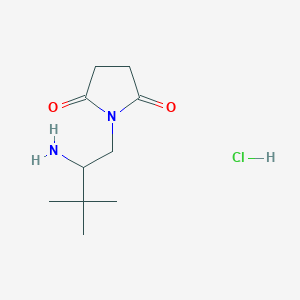
1-(2-Amino-3,3-Dimethylbutyl)Pyrrolidine-2,5-Dione Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-3,3-Dimethylbutyl)Pyrrolidine-2,5-Dione Hydrochloride is a chemical compound with the molecular formula C10H19ClN2O2 and a molecular weight of 234.72 g/mol . This compound is known for its unique structure, which includes a pyrrolidine-2,5-dione ring and an amino group attached to a dimethylbutyl chain. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 1-(2-Amino-3,3-Dimethylbutyl)Pyrrolidine-2,5-Dione Hydrochloride involves several steps. One common synthetic route includes the reaction of pyrrolidine-2,5-dione with 2-amino-3,3-dimethylbutyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
1-(2-Amino-3,3-Dimethylbutyl)Pyrrolidine-2,5-Dione Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Amino-3,3-Dimethylbutyl)Pyrrolidine-2,5-Dione Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3,3-Dimethylbutyl)Pyrrolidine-2,5-Dione Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with target molecules, while the pyrrolidine-2,5-dione ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
1-(2-Amino-3,3-Dimethylbutyl)Pyrrolidine-2,5-Dione Hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine-2,5-Dione: This compound lacks the amino and dimethylbutyl groups, making it less versatile in chemical reactions.
2-Amino-3,3-Dimethylbutyl Chloride:
The uniqueness of this compound lies in its combined structural features, which provide a wide range of chemical and biological activities.
Properties
CAS No. |
2007916-38-1 |
|---|---|
Molecular Formula |
C10H19ClN2O2 |
Molecular Weight |
234.72 g/mol |
IUPAC Name |
1-(2-amino-3,3-dimethylbutyl)pyrrolidine-2,5-dione;hydrochloride |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-10(2,3)7(11)6-12-8(13)4-5-9(12)14;/h7H,4-6,11H2,1-3H3;1H |
InChI Key |
CEEMBELIZRFGFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CN1C(=O)CCC1=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


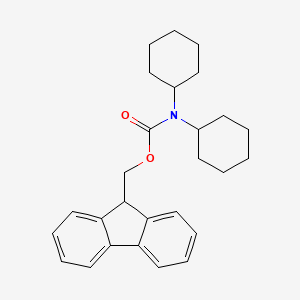
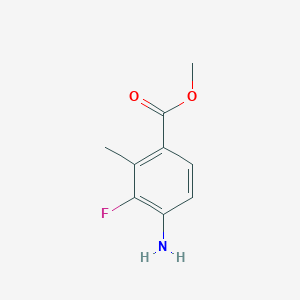
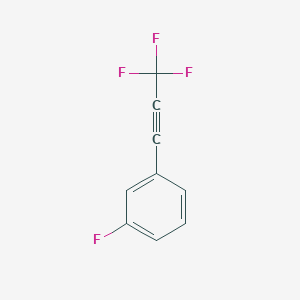

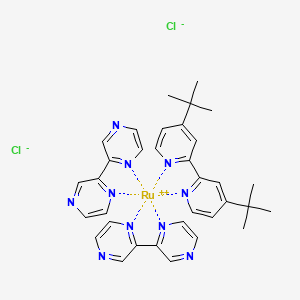

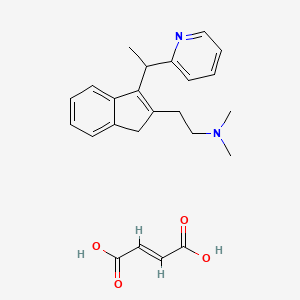
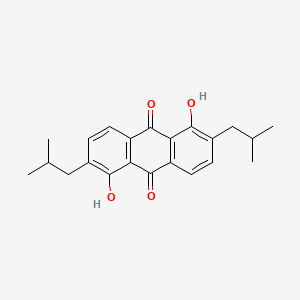
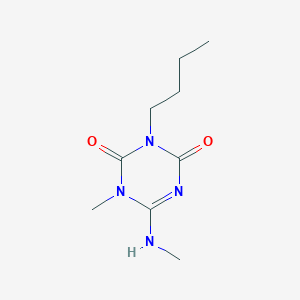
![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13148040.png)
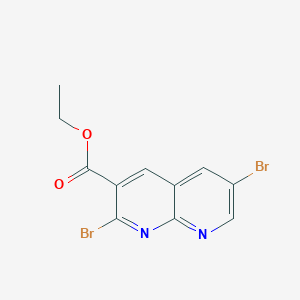
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]propan-1-one](/img/structure/B13148054.png)
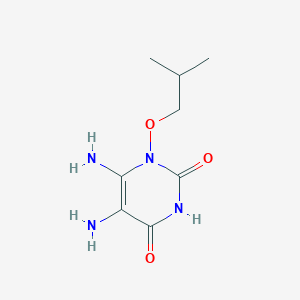
![6-(tert-Butoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13148071.png)
